5-Cyclopropoxy-2-ethyl-4-(trifluoromethyl)pyridine
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Overview
Description
5-Cyclopropoxy-2-ethyl-4-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C11H12F3NO and a molecular weight of 231.21 g/mol . This compound is notable for its trifluoromethyl group, which imparts unique physicochemical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of a suitable pyridine precursor using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid . The reaction conditions often require the presence of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-2-ethyl-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
5-Cyclopropoxy-2-ethyl-4-(trifluoromethyl)pyridine has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-2-ethyl-4-(trifluoromethyl)pyridine is primarily attributed to the unique properties of the trifluoromethyl group. This group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and molecular targets . The compound may act on specific enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloro-5-(trifluoromethyl)pyridine: Used as an intermediate in the synthesis of crop-protection products.
4-(Trifluoromethyl)pyridine: Utilized in the synthesis of metal-organic frameworks and other advanced materials.
Uniqueness
5-Cyclopropoxy-2-ethyl-4-(trifluoromethyl)pyridine is unique due to the presence of the cyclopropoxy and ethyl groups, which confer distinct steric and electronic properties. These features can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications .
Properties
Molecular Formula |
C11H12F3NO |
---|---|
Molecular Weight |
231.21 g/mol |
IUPAC Name |
5-cyclopropyloxy-2-ethyl-4-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C11H12F3NO/c1-2-7-5-9(11(12,13)14)10(6-15-7)16-8-3-4-8/h5-6,8H,2-4H2,1H3 |
InChI Key |
UHFTVFSZMAYLIK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=N1)OC2CC2)C(F)(F)F |
Origin of Product |
United States |
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